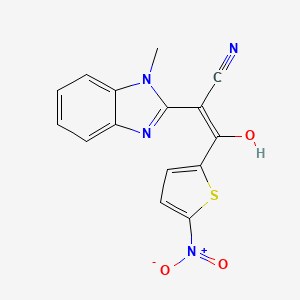
2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a thienyl group, and a nitrile functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile typically involves multi-step organic reactions
Benzimidazole Core Formation: The synthesis begins with the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Thienyl Group Introduction: The thienyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a palladium catalyst.
Nitrile Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst, or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study these derivatives to understand their mechanisms of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with biological targets makes them valuable in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
作用機序
The mechanism of action of 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
2-(1-Methylbenzimidazol-2-ylidene)-3-(2-thienyl)-3-oxopropanenitrile: Similar structure but lacks the nitro group.
2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-methyl(2-thienyl))-3-oxopropanenitrile: Similar structure with a methyl group instead of a nitro group on the thienyl ring.
Uniqueness
The presence of the nitro group in 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile imparts unique electronic properties and reactivity, making it distinct from its analogs. This functional group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic and biological applications.
特性
IUPAC Name |
(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c1-18-11-5-3-2-4-10(11)17-15(18)9(8-16)14(20)12-6-7-13(23-12)19(21)22/h2-7,20H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWKZOUDOCRETB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(S3)[N+](=O)[O-])O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(\C3=CC=C(S3)[N+](=O)[O-])/O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














